molecular formula C15H17ClF3NO2 B3010940 2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one CAS No. 2411237-65-3

2-Chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one

Cat. No.: B3010940
CAS No.: 2411237-65-3
M. Wt: 335.75
InChI Key: YFEPBHNFIFULRV-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important roles in organic synthesis . They can be used as building blocks in the creation of more complex molecules . The presence of a trifluoromethyl group can be significant, as it can influence the physical and chemical properties of the compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including spectroscopic techniques. The presence of certain functional groups can be inferred from the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure. For example, benzylic halides typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a trifluoromethyl group can influence properties such as polarity and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some compounds with similar structures are used as drugs, and their mechanism of action involves interaction with biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for the study of a compound depend on its potential applications. For example, if a compound has therapeutic potential, future research may focus on optimizing its properties and evaluating its efficacy in clinical trials .

Properties

IUPAC Name

2-chloro-1-[5-methyl-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO2/c1-9-8-22-13(7-20(9)14(21)10(2)16)11-4-3-5-12(6-11)15(17,18)19/h3-6,9-10,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPBHNFIFULRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)C(C)Cl)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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